Furosemide
Overview
Description
Furosemide is a potent loop diuretic widely used in clinical practice to treat conditions characterized by fluid retention and edema. It is particularly effective in managing edema associated with congestive heart failure, liver cirrhosis, and renal disease. This compound works by inhibiting the reabsorption of sodium and chloride in the kidneys, leading to increased urine production and reduced fluid accumulation .
Mechanism of Action
Furosemide is a potent loop diuretic widely used for managing conditions involving fluid overload and edema, such as congestive heart failure, liver cirrhosis, and renal dysfunction .
Target of Action
This compound primarily targets the Na+/K+/2Cl- cotransporter (NKCC2) within the thick ascending limb of the Loop of Henle in the kidneys . This transporter is responsible for the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the body, playing a crucial role in maintaining electrolyte balance and fluid volume .
Mode of Action
This compound acts by inhibiting the NKCC2 . This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions, leading to their retention within the renal tubular lumen . As a result, water is also retained in the lumen due to osmosis, leading to increased urine output, a process known as diuresis .
Biochemical Pathways
By inhibiting NKCC2, this compound disrupts the creation of the counter-current mechanism in the kidney, which is essential for the concentration of urine . This leads to an increase in the excretion of water and electrolytes, particularly sodium, from the body . The disruption of this pathway can lead to significant changes in fluid and electrolyte balance, impacting various physiological processes.
Pharmacokinetics
This compound is rapidly but incompletely absorbed after oral administration, resulting in an oral bioavailability of approximately 60% . Peak plasma drug concentrations are reached 1-2 hours after oral administration . The drug has a terminal half-life of about 2 hours . Approximately 65% of this compound is excreted unchanged in the urine, and the remainder is conjugated to glucuronic acid in the kidney . The elimination half-life can be prolonged in patients with renal impairment .
Result of Action
The primary result of this compound’s action is a significant increase in urine output (diuresis) and sodium excretion (natriuresis) . This leads to a reduction in fluid overload and edema associated with conditions such as congestive heart failure, liver cirrhosis, and renal dysfunction . The increased excretion of electrolytes can lead to electrolyte imbalances, particularly hypokalemia (low potassium levels) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s hydration status, kidney function, and electrolyte balance . Additionally, certain disease states, such as congestive heart failure, liver cirrhosis, and renal dysfunction, can alter the drug’s pharmacokinetics and pharmacodynamics . Therefore, careful monitoring of fluid status, electrolytes, and kidney function is essential when using this compound .
Biochemical Analysis
Biochemical Properties
Furosemide primarily interacts with the Na-K-2Cl cotransporter (NKCC) in the ascending limb of the loop of Henle in the kidneys . It inhibits this transporter, leading to a significant increase in water and sodium loss from the body . This interaction with the NKCC transporter is the primary biochemical reaction involving this compound .
Cellular Effects
This compound’s primary cellular effect is the inhibition of electrolyte reabsorption from the kidneys . This leads to an increase in water excretion from the body, reducing fluid overload and edema in various clinical conditions . This compound also has effects on renal blood flow and glomerular filtration rate, which could be compromised, particularly if renal function is already compromised .
Molecular Mechanism
The main mechanism of action of this compound is the inhibition of the Na-K-2Cl cotransporter (NKCC) in the ascending limb of the loop of Henle . By inhibiting this transporter, this compound prevents the reabsorption of sodium and chloride ions, leading to increased water loss from the body .
Temporal Effects in Laboratory Settings
Repetitive administration of this compound induces short-term (braking phenomenon, acute diuretic resistance) and long-term (chronic diuretic resistance) adaptations . The mechanisms behind these adaptations are not well known .
Dosage Effects in Animal Models
In healthy dogs, a dose of this compound administered at 2.5 mg/kg resulted in maximal natriuresis (beyond that dose there is no further increase in sodium excretion) . Overdose symptoms include dehydration, hypotension, and electrolyte imbalances, requiring supportive treatment and close monitoring .
Metabolic Pathways
The metabolism of this compound occurs mainly in the kidneys and the liver. The kidneys are responsible for about 85% of total this compound total clearance, where about 40% involves biotransformation . Two major metabolites of this compound are this compound glucuronide, which is pharmacologically active, and saluamine (CSA) or 4-chloro-5-sulfamoylanthranilic acid .
Transport and Distribution
This compound is highly bound to plasma proteins, almost exclusively to albumin . This restricts the apparent volume of distribution at steady-state to values within a multiple of 2 to 5 times the plasma volume . This compound mainly enters the proximal tubular lumen via secretion by the organic anion transporter-1 (OAT1), while glomerular filtration is limited due to the high protein binding .
Subcellular Localization
This compound acts at the luminal surface of the ascending limb of the loop of Henle . Its primary target is the Na-K-2Cl cotransporter located in the luminal plasma membrane of the thick ascending limb .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furosemide is synthesized through a multi-step process. One common method involves the photochlorination of 4-chloro-2-fluoro-toluene to produce 4-chloro-2-fluoro-benzotrichloride. This intermediate undergoes aminosulfonylation and subsequent condensation with furfurylamine to yield this compound .
Industrial Production Methods: In industrial settings, this compound is prepared by reacting 2,4-dichloro-5-sulfamoylbenzoic acid with an acid-binding agent in an appropriate solvent. The solution is heated under an inert gas atmosphere, and furfurylamine is added dropwise. The reaction mixture is then adjusted to precipitate this compound crystals, which are filtered, refined, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Furosemide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Furosemide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of diuretic mechanisms and drug interactions.
Biology: this compound is employed in research on renal function and electrolyte balance.
Medicine: It is extensively studied for its therapeutic effects in treating edema and hypertension.
Industry: this compound is used in the formulation of pharmaceutical products and in the development of new diuretic drugs
Comparison with Similar Compounds
Bumetanide: Another loop diuretic with a similar mechanism of action but higher potency.
Chlorthalidone: A thiazide-like diuretic used for hypertension and edema.
Spironolactone: A potassium-sparing diuretic that acts on the distal tubules of the kidneys.
Uniqueness of Furosemide: this compound is unique due to its rapid onset and short duration of action, making it suitable for acute management of edema and hypertension. Its ability to inhibit the sodium-potassium-chloride cotransporter distinguishes it from other diuretics that act on different parts of the renal tubules .
Properties
IUPAC Name |
4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFCTLCJUWOSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S | |
Record name | FUROSEMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41733-55-5 (mono-hydrochloride salt) | |
Record name | Furosemide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6020648 | |
Record name | Furosemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Furosemide is an odorless white to slightly yellow crystalline powder. A diuretic drug. Almost tasteless. (NTP, 1992), Solid | |
Record name | FUROSEMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Furosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), The sodium salt can be recrystallized from water; the solubility of the salt in water at room temperature is 6%. /Furosemide sodium salt/, In water, 73.1 mg/L at 30 °C, Slightly soluble in water, Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol., Soluble in methanol, acetone, dilute NaOH, Freely soluble in alkali hydroxide, 0.0731 mg/mL at 30 °C | |
Record name | SID47193739 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | FUROSEMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Furosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Furosemide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Furosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Furosemide promotes diuresis by blocking tubular reabsorption of sodium and chloride in the proximal and distal tubules, as well as in the thick ascending loop of Henle. This diuretic effect is achieved through the competitive inhibition of sodium-potassium-chloride cotransporters (NKCC2) expressed along these tubules in the nephron, preventing the transport of sodium ions from the lumenal side into the basolateral side for reabsorption. This inhibition results in increased excretion of water along with sodium, chloride, magnesium, calcium, hydrogen, and potassium ions. As with other loop diuretics, furosemide decreases the excretion of uric acid. Furosemide exerts direct vasodilatory effects, which results in its therapeutic effectiveness in the treatment of acute pulmonary edema. Vasodilation leads to reduced responsiveness to vasoconstrictors, such as angiotensin II and noradrenaline, and decreased production of endogenous natriuretic hormones with vasoconstricting properties. It also leads to increased production of prostaglandins with vasodilating properties. Furosemide may also open potassium channels in resistance arteries. The main mechanism of action of furosemide is independent of its inhibitory effect on carbonic anhydrase and aldosterone., Though both in vivo and in vitro studies have demonstrated an anticonvulsant effect of the loop diuretic furosemide, the precise mechanism behind this effect is still debated. The current study investigates the effect of furosemide on Cs-induced epileptiform activity (Cs-FP) evoked in area CA1 of rat hippocampal slices in the presence of Cs(+) (5mM) and ionotropic glutamatergic and GABAergic receptor antagonists. As this model diverges in several respects from other epilepsy models it can offer new insight into the mechanism behind the anticonvulsive effect of furosemide. The present study shows that furosemide suppresses the Cs-FP in a dose-dependent manner with a near complete block at concentrations = 1.25 mM. Because furosemide targets several types of ion transporters we examined the effect of more selective antagonists. Bumetanide (20 uM), which selectively inhibits the Na-K-2Cl co-transporter (NKCC1), had no significant effect on the Cs-FP. VU0240551 (10 uM), a selective antagonist of the K-Cl co-transporter (KCC2), reduced the ictal-like phase by 51.73 +/- 8.5% without affecting the interictal-like phase of the Cs-FP. DIDS (50 uM), a nonselective antagonist of Cl(-)/HCO3(-)-exchangers, Na(+)-HCO3(-)-cotransporters, chloride channels and KCC2, suppressed the ictal-like phase by 60.8 +/- 8.1% without affecting the interictal-like phase. At 500 uM, DIDS completely suppressed the Cs-FP. Based on these results we propose that the anticonvulsant action of furosemide in the Cs(+)-model is exerted through blockade of the neuronal KCC2 and Na(+)-independent Cl(-)/HCO3(-)-exchanger (AE3) leading to stabilization of the activity-induced intracellular acidification in CA1 pyramidal neurons., Sodium chloride reabsorption in the thick ascending limb of the loop of Henle is mediated by the Na(+)-K(+)-2Cl(-) cotransporter (NKCC2). The loop diuretic furosemide is a potent inhibitor of NKCC2. However, less is known about the mechanism regulating the electrolyte transporter. Considering the well-established effects of nitric oxide on NKCC2 activity, cGMP is likely involved in this regulation. cGMP-dependent protein kinase I (cGKI; PKGI) is a cGMP target protein that phosphorylates different substrates after activation through cGMP. We investigated the potential correlation between the cGMP/cGKI pathway and NKCC2 regulation. We treated wild-type (wt) and cGKIa-rescue mice with furosemide. cGKIa-rescue mice expressed cGKIa only under the control of the smooth muscle-specific transgelin (SM22) promoter in a cGKI deficient background. Furosemide treatment increased the urine excretion of sodium and chloride in cGKIa-rescue mice compared to that in wt mice. We analyzed the phosphorylation of NKCC2 by western blotting and immunostaining using the phosphospecific antibody R5. The administration of furosemide significantly increased the phosphorylated NKCC2 signal in wt but not in cGKIa-rescue mice. NKCC2 activation led to its phosphorylation and membrane translocation. To examine whether cGKI was involved in this process, we analyzed vasodilator-stimulated phosphoprotein, which is phosphorylated by cGKI. Furosemide injection resulted in increased vasodilator-stimulated phosphoprotein phosphorylation in wt mice. We hypothesize that furosemide administration activated cGKI, leading to NKCC2 phosphorylation and membrane translocation. This cGKI-mediated pathway could be a mechanism to compensate for the inhibitory effect of furosemide on NKCC2. | |
Record name | Furosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Furosemide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from aqueous ethanol, White to off-white crystalline powder, Fine, white to slightly yellow, crystalline powder | |
CAS No. |
54-31-9 | |
Record name | FUROSEMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Furosemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furosemide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | furosemide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | furosemide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furosemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furosemide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FUROSEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LXU5N7ZO5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Furosemide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Furosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
403 °F (decomposes) (NTP, 1992), 206 °C, 295 °C | |
Record name | FUROSEMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Furosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Furosemide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Furosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Furosemide, and how does this interaction lead to its diuretic effect?
A1: this compound primarily targets the Na+/K+/2Cl- cotransporter (NKCC2) located in the thick ascending limb of the loop of Henle in the kidneys. [] This cotransporter plays a crucial role in sodium, potassium, and chloride reabsorption from the urine back into the bloodstream. By inhibiting NKCC2, this compound disrupts this reabsorption process, leading to increased excretion of water, sodium, chloride, and other electrolytes in the urine, ultimately producing a potent diuretic effect. [, ] This action also disrupts the osmotic gradient in the renal medulla, further contributing to its diuretic effect. []
Q2: Does the presence of hypoalbuminemia impact the efficacy of this compound?
A2: Yes, hypoalbuminemia, a condition characterized by low levels of albumin in the blood, can affect this compound's efficacy. Albumin is a major protein responsible for binding to this compound in the plasma. [, ] In hypoalbuminemic states, a greater proportion of unbound (free) this compound is available, potentially leading to increased renal clearance and a more pronounced diuretic effect. [, ] This is particularly relevant in newborn infants who naturally have lower albumin levels compared to adults. []
Q3: How does this compound affect the renin-angiotensin-aldosterone system (RAAS)?
A3: this compound's diuretic action leads to a decrease in blood volume, which in turn activates the RAAS. [] This activation results in increased plasma renin activity (PRA) and aldosterone concentration. [] These hormonal changes aim to counteract the diuretic effect of this compound by promoting sodium and water retention in the kidneys. []
Q4: Can this compound impact pulmonary hemodynamics?
A4: Yes, this compound administration, particularly in horses, has been shown to attenuate exercise-induced pulmonary hypertension. [, ] This effect is thought to be mediated by a reduction in plasma volume and potentially through modulation of prostaglandin metabolism. [, ]
Q5: Can this compound be safely administered with aminoglycoside antibiotics?
A5: While this compound is often used concurrently with aminoglycosides, caution is warranted. In vitro studies show that this compound can precipitate in the presence of certain aminoglycosides like gentamicin sulfate and netilmicin sulfate. [] Therefore, when co-administering these drugs, separate administration or thorough flushing of intravenous lines is recommended to prevent potential complications. []
Q6: How is this compound absorbed and distributed in the body?
A6: this compound is incompletely absorbed following oral administration. [, ] Peak plasma concentrations are typically reached within one hour in both dogs and monkeys. [] The liver is a significant distribution site for this compound in dogs. []
Q7: How is this compound eliminated from the body?
A7: this compound is eliminated through both renal and nonrenal pathways. [] Approximately 50% of this compound elimination occurs via nonrenal clearance, primarily through metabolism. [] Interestingly, despite a significant contribution of nonrenal clearance, the liver doesn't play a major role in this compound metabolism in dogs. [] A portion of the drug is also excreted unchanged in the urine. [, ]
Q8: Does age affect the pharmacokinetics of this compound?
A8: Yes, age, particularly in geriatric populations, can significantly impact this compound's pharmacokinetics. [] Studies in elderly patients have shown a two-fold increase in this compound half-life compared to younger adults. [] Additionally, renal clearance and total clearance are markedly reduced in geriatric patients. [] These age-related changes necessitate dose adjustments to ensure efficacy and minimize potential toxicity in elderly patients. []
Q9: Has this compound shown efficacy in animal models of disease?
A9: Yes, this compound has demonstrated efficacy in preclinical models. In an oleic acid-induced canine model of Acute Respiratory Distress Syndrome (ARDS), continuous infusion of this compound improved lung injury scores, oxygenation, and reduced the need for positive end-expiratory pressure (PEEP). [] In an ovine model of septic acute kidney injury, this compound reversed medullary tissue hypoxia, a key pathological feature of this condition. [] These findings highlight the potential therapeutic benefits of this compound beyond its diuretic effects.
Q10: What analytical methods are commonly employed for the quantification of this compound?
A10: Various analytical methods have been developed and validated for the accurate and precise quantification of this compound in biological and pharmaceutical matrices. These include thin-layer chromatography, high-performance liquid chromatography (HPLC), and radioimmunoassay techniques. [, , ]
Q11: Does the co-administration of other drugs affect the pharmacokinetics or pharmacodynamics of this compound?
A11: Yes, this compound is known to interact with various drugs, potentially altering their pharmacokinetic and/or pharmacodynamic profiles. For instance, co-administration of this compound with hydralazine, a vasodilator, can lead to alterations in hydralazine's hypotensive effect and pharmacokinetic parameters. [] Similarly, concomitant use of this compound with certain antibiotics like cefazolin can influence cefazolin's urinary excretion. [] These findings underscore the importance of considering potential drug interactions when prescribing this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.